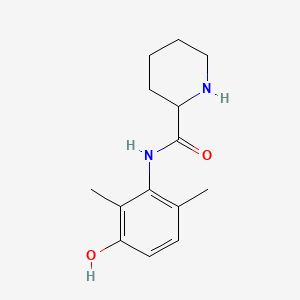![molecular formula C24H30I3N3O10 B587984 5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N'-dimethyl-1,3-benzenedicarboxamide CAS No. 610783-35-2](/img/structure/B587984.png)
5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N'-dimethyl-1,3-benzenedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-N,N’-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N’-dimethyl-1,3-benzenedicarboxamide is a complex organic compound primarily used as an intermediate in the synthesis of iopromide, a non-ionic, water-soluble contrast agent used in medical imaging . This compound is characterized by its high iodine content, which is essential for its role in enhancing the contrast of images in X-ray and CT scans .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure the highest quality standards. The process involves large-scale reactions in cleanroom environments, with stringent controls on temperature, pressure, and reactant concentrations to achieve consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-N,N’-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N’-dimethyl-1,3-benzenedicarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the benzene ring.
Reduction: This reaction can reduce the iodine atoms to iodide ions.
Substitution: This reaction can replace the acetyloxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, controlled temperatures, and sometimes the use of catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce iodide salts.
Applications De Recherche Scientifique
5-Amino-N,N’-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N’-dimethyl-1,3-benzenedicarboxamide is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: For studying the effects of iodine-containing compounds on biological systems.
Medicine: As a precursor to contrast agents used in diagnostic imaging.
Industry: In the production of high-purity iodine compounds for various applications
Mécanisme D'action
The mechanism of action of 5-Amino-N,N’-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N’-dimethyl-1,3-benzenedicarboxamide involves its interaction with biological tissues to enhance the contrast in imaging. The high iodine content increases the absorption of X-rays, making tissues and organs more visible in scans. The molecular targets include various tissues where the compound accumulates, and the pathways involve its distribution and excretion from the body.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iopromide: A direct derivative used as a contrast agent.
Iohexol: Another iodine-containing contrast agent with similar applications.
Iodixanol: A non-ionic, dimeric contrast agent used in imaging.
Uniqueness
5-Amino-N,N’-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N’-dimethyl-1,3-benzenedicarboxamide is unique due to its specific structure, which allows for high iodine content and effective imaging contrast. Compared to similar compounds, it offers a balance of solubility, stability, and imaging efficacy .
Propriétés
IUPAC Name |
[2-acetyloxy-3-[[3-amino-5-[2,3-diacetyloxypropyl(methyl)carbamoyl]-2,4,6-triiodobenzoyl]-methylamino]propyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30I3N3O10/c1-11(31)37-9-15(39-13(3)33)7-29(5)23(35)17-19(25)18(21(27)22(28)20(17)26)24(36)30(6)8-16(40-14(4)34)10-38-12(2)32/h15-16H,7-10,28H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIDLTXGVBBTRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CN(C)C(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)N(C)CC(COC(=O)C)OC(=O)C)I)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30I3N3O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746988 |
Source


|
| Record name | [(5-Amino-2,4,6-triiodo-1,3-phenylene)bis(carbonyl)(methylazanediyl)propane-3,1,2-triyl] tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
901.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610783-35-2 |
Source


|
| Record name | [(5-Amino-2,4,6-triiodo-1,3-phenylene)bis(carbonyl)(methylazanediyl)propane-3,1,2-triyl] tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![19-[Chloro(dideuterio)methyl]-19-deuterio-20,20-dideuteriooxyoctatriacontane-18,21-dione](/img/structure/B587921.png)

